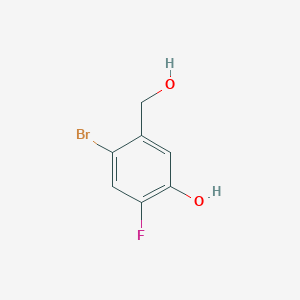

4-Bromo-2-fluoro-5-(hydroxymethyl)phenol

Description

4-Bromo-2-fluoro-5-(hydroxymethyl)phenol is a halogenated phenolic compound featuring a bromo substituent at position 4, a fluoro group at position 2, and a hydroxymethyl group at position 5. This combination of substituents confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science. The hydroxymethyl group enhances hydrogen-bonding capacity and metabolic stability compared to simple phenolic derivatives , while the bromo and fluoro substituents influence electronic effects and lipophilicity.

Properties

Molecular Formula |

C7H6BrFO2 |

|---|---|

Molecular Weight |

221.02 g/mol |

IUPAC Name |

4-bromo-2-fluoro-5-(hydroxymethyl)phenol |

InChI |

InChI=1S/C7H6BrFO2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2,10-11H,3H2 |

InChI Key |

TXGZSRJEBPFEJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1O)F)Br)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Hydroxymethyl vs. Alkyl Groups: The hydroxymethyl group in the target compound improves metabolic stability compared to alkylated derivatives like 4-Bromo-5-isopropyl-2-methylphenol, which may undergo faster oxidative degradation .

- Halogen Positioning: Bromo at position 4 (target compound) vs. position 2 (2-bromo-4-(hydroxymethyl)phenol) alters electronic distribution and biological activity. Marine-derived 2-bromo-4-(hydroxymethyl)phenol exhibits antioxidant effects, whereas bromo at position 4 in the target compound may enhance steric hindrance in receptor binding .

- Functional Group Reactivity: The chloromethyl group in 4-Bromo-5-(chloromethyl)-2-methoxyphenol facilitates nucleophilic substitution reactions, unlike the hydroxymethyl group, which participates in hydrogen bonding .

Physicochemical Properties

- Hydrogen Bonding: The hydroxymethyl group increases hydrogen-bond donor capacity compared to methoxy () or chloro () substituents, improving solubility in polar solvents .

Q & A

Basic: What are effective synthetic routes for 4-Bromo-2-fluoro-5-(hydroxymethyl)phenol?

Answer:

The synthesis typically involves sequential functionalization of a phenolic precursor. A common approach includes:

Bromination and Fluorination : Introduce bromine and fluorine via electrophilic aromatic substitution. The fluorine atom’s strong electron-withdrawing effect directs bromination to the para position .

Hydroxymethylation : Introduce the hydroxymethyl group using formaldehyde under acidic conditions or via a Mannich reaction. Protecting groups (e.g., acetyl) may be employed to prevent side reactions .

Deprotection : Remove protecting groups under mild acidic or basic conditions.

Key considerations include temperature control (e.g., 0–5°C for bromination) and catalyst selection (e.g., AlCl₃ for Friedel-Crafts reactions) .

Basic: How can this compound be purified?

Answer:

Purification methods depend on the compound’s solubility and stability:

- Recrystallization : Use solvents like ligroine (predicted density: 1.674 g/cm³) or ethanol-water mixtures. Evidence shows ligroine effectively isolates brominated phenols with minimal decomposition .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 3:7 ratio) for separation. Monitor fractions via TLC (Rf ~0.4 in ethyl acetate) .

- Melting Point Validation : Confirm purity by comparing observed melting points (e.g., 70–70.5°C for analogous compounds) with literature values .

Advanced: How to control regioselectivity during bromination of fluorophenol precursors?

Answer:

Regioselectivity challenges arise due to competing directing effects of substituents:

- Fluorine’s Meta-Directing Influence : Fluorine strongly directs bromination to the para position. Steric hindrance from adjacent groups (e.g., hydroxymethyl) may shift selectivity .

- Protecting Groups : Temporarily block reactive sites (e.g., –OH) with acetyl or tert-butyldimethylsilyl groups to direct bromination to desired positions .

- Reaction Conditions : Lower temperatures (0–10°C) and controlled stoichiometry (1.1 eq Br₂) minimize over-bromination. Catalysts like FeBr₃ enhance selectivity .

Advanced: How to resolve contradictions in spectral data (e.g., NMR splitting patterns)?

Answer:

Discrepancies often stem from dynamic processes (e.g., rotational isomerism):

- Variable Temperature (VT) NMR : Conduct experiments at –40°C to freeze conformers. For example, split peaks in room-temperature ¹H NMR may coalesce at low temperatures, confirming isomerism .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data. This clarifies ambiguities in aromatic proton assignments .

- 2D NMR Techniques : HSQC and HMBC correlations help assign overlapping signals in crowded regions (e.g., aromatic protons near electronegative substituents) .

Application: What are potential research applications of this compound?

Answer:

The compound’s structural features make it valuable in:

- Medicinal Chemistry : As a building block for kinase inhibitors or antimicrobial agents. The bromine and fluorine atoms enhance binding to hydrophobic pockets in target proteins .

- Material Science : Functionalize polymers or dendrimers via its hydroxymethyl group. Applications include fluorescent probes or sensors for metal ions .

- Organic Synthesis : Serve as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to create biaryl structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.